Benzyl (+/-)-trans-4-methyl-piperidine-2-carboxylate hydrochloride

argatroban synthesis diastereomeric resolution thrombin inhibitor intermediate

Benzyl (±)-trans-4-methyl-piperidine-2-carboxylate hydrochloride (CAS 1187927-11-2) is a racemic trans-configured piperidine-2-carboxylate benzyl ester supplied as the hydrochloride salt (C₁₄H₂₀ClNO₂, MW 269.77 g/mol). It belongs to the 4-methylpipecolic acid ester family and serves as a key prochiral intermediate in the synthesis of the direct thrombin inhibitor argatroban, where the benzyl ester enables diastereomeric separation after condensation with a chiral arginine derivative.

Molecular Formula C14H20ClNO2
Molecular Weight 269.77 g/mol
Cat. No. B12280329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl (+/-)-trans-4-methyl-piperidine-2-carboxylate hydrochloride
Molecular FormulaC14H20ClNO2
Molecular Weight269.77 g/mol
Structural Identifiers
SMILESCC1CCNC(C1)C(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C14H19NO2.ClH/c1-11-7-8-15-13(9-11)14(16)17-10-12-5-3-2-4-6-12;/h2-6,11,13,15H,7-10H2,1H3;1H
InChIKeyRRWKFJSFKSOSNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl (±)-trans-4-methyl-piperidine-2-carboxylate Hydrochloride: Procurement-Relevant Identity and Class Context


Benzyl (±)-trans-4-methyl-piperidine-2-carboxylate hydrochloride (CAS 1187927-11-2) is a racemic trans-configured piperidine-2-carboxylate benzyl ester supplied as the hydrochloride salt (C₁₄H₂₀ClNO₂, MW 269.77 g/mol) . It belongs to the 4-methylpipecolic acid ester family and serves as a key prochiral intermediate in the synthesis of the direct thrombin inhibitor argatroban, where the benzyl ester enables diastereomeric separation after condensation with a chiral arginine derivative [1]. The compound is commercially available with purity specifications of ≥96% up to NLT 98% from multiple suppliers .

Why Generic Substitution of Benzyl (±)-trans-4-methyl-piperidine-2-carboxylate Hydrochloride Introduces Synthetic Risk


In-class 4-methylpipecolic acid esters are not functionally interchangeable in argatroban-oriented syntheses. The benzyl ester uniquely permits orthogonal deprotection via catalytic hydrogenolysis without affecting acid-labile protecting groups (e.g., Boc), whereas methyl or ethyl esters mandate basic hydrolysis that can epimerize the α-stereocenter or cleave other base-sensitive functionalities [1]. Moreover, the racemic trans-benzyl ester participates in chiral condensation with Nα-Boc-Nω-nitro-L-arginine to produce two chromatographically separable diastereomers, one of which is the direct precursor to argatroban; non-racemic or cis-configured esters would alter the diastereomeric ratio and necessitate re-optimization of the resolution step [2].

Quantitative Differentiation Evidence for Benzyl (±)-trans-4-methyl-piperidine-2-carboxylate Hydrochloride Against Its Closest Analogs


Diastereomeric Resolution Enabled by Racemic trans-Benzyl Ester in the Argatroban Pathway

The racemic trans-benzyl ester, upon condensation with enantiopure Nα-Boc-Nω-nitro-L-arginine, yields two diastereomers that are physically separated by column chromatography, with one diastereomer serving as the direct argatroban precursor [1]. In contrast, the single-enantiomer (2R,4R)-4-methylpipecolic acid ethyl ester requires a resolution step at a later stage or the use of expensive chiral auxiliaries, adding synthetic steps [2].

argatroban synthesis diastereomeric resolution thrombin inhibitor intermediate

Commercially Verified Purity Specifications: Benzyl Ester HCl vs. Ethyl Ester HCl

Commercial batches of benzyl (±)-trans-4-methyl-piperidine-2-carboxylate hydrochloride are routinely supplied at NLT 98% purity (HPLC) , whereas the corresponding ethyl ester hydrochloride (CAS 74863-85-7) is frequently listed at 95–97% purity from comparable suppliers [1].

intermediate purity quality control procurement specification

Orthogonal Deprotection: Benzyl Ester Hydrogenolysis vs. Alkaline Ester Hydrolysis

The benzyl ester moiety in the target compound can be selectively removed by catalytic hydrogenolysis (H₂, Pd/C) under neutral conditions that preserve acid-labile Boc protection and avoid epimerization of the α-stereocenter [1]. Methyl and ethyl esters require alkaline hydrolysis (e.g., LiOH/THF/H₂O), which risks epimerization at the piperidine 2-position and is incompatible with base-sensitive protecting groups [2].

protecting group orthogonality hydrogenolysis synthetic compatibility

High-Confidence Application Scenarios for Benzyl (±)-trans-4-methyl-piperidine-2-carboxylate Hydrochloride Based on Differentiation Evidence


Streamlined Argatroban and Thrombin Inhibitor Analog Synthesis

The racemic trans-benzyl ester is the preferred intermediate for argatroban synthesis according to the shortest reported route (7 steps from 4-methylpiperidine), as it enables diastereomeric separation at the amide-bond forming step without a prior enantiomeric resolution [1]. Procurement of the benzyl ester hydrochloride with NLT 98% purity minimizes side-product formation in the condensation step.

Convergent Piperidine-Containing Peptidomimetic Libraries

The benzyl ester's orthogonal hydrogenolysis-based deprotection allows chemists to construct piperidine-2-carboxylate scaffolds carrying acid-labile protecting groups (e.g., Boc, trityl) on the piperidine nitrogen, facilitating convergent solid-phase or solution-phase library synthesis where selective deprotection is critical [1].

Process Chemistry Development for cGMP Intermediate Manufacturing

The commercially verified purity advantage (NLT 98% vs. 95–97% for the ethyl ester hydrochloride) reduces incoming quality variability, simplifies in-process control, and supports consistent batch-to-batch performance in scale-up campaigns [1]. The defined hydrochloride salt form also offers easier handling and storage relative to the free base.

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